molecular formula C17H15N3O2S B2723726 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-57-1

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No. B2723726
M. Wt: 325.39
InChI Key: YIZHBPWBRQLKDH-UHFFFAOYSA-N
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Description

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide” is a compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound also contains a phenyl group and a p-tolylthio group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The phenyl and p-tolylthio groups would likely be introduced through substitution reactions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the phenyl and p-tolylthio groups. The exact structure would depend on the specific arrangement of these groups in the molecule.



Chemical Reactions Analysis

As a compound containing an oxadiazole ring, this molecule might be expected to undergo reactions typical of heterocycles. This could include electrophilic substitution reactions or reactions at the nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the oxadiazole ring might confer some degree of aromaticity, and the sulfur atom in the p-tolylthio group might be expected to contribute to the compound’s reactivity.


Scientific Research Applications

Computational and Pharmacological Evaluation

  • Compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).

Antimicrobial and Hemolytic Activity

  • Another study synthesized derivatives of 1,3,4-oxadiazole and tested them for antimicrobial and hemolytic activities. These compounds displayed variable effectiveness against different microbial species, showing the potential for further biological screening and application (Gul et al., 2017).

Antimicrobial Agents Evaluation

  • A series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated as antimicrobial agents. These compounds, particularly those with fluorine atoms, showed potent antimicrobial activities against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).

Anti-inflammatory Activity

  • Substituted 1,3,4-oxadiazoles have been investigated for their anti-inflammatory activity. These compounds demonstrated significant anti-inflammatory effects in various tests, such as the Carrageenan-induced edema test (Nargund et al., 1994).

Antiprotozoal Agents

  • New quinoxaline-oxadiazole hybrids were assessed for their antimicrobial and antiprotozoal activities. These compounds displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017).

CRMP 1 Inhibitors for Lung Cancer

  • Certain 1,3,4-oxadiazole derivatives were synthesized and tested as Collapsin response mediator protein 1 (CRMP 1) inhibitors for potential use in lung cancer treatment (Panchal et al., 2020).

Antimicrobial and Hemolytic Agents

  • A study synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides for potential use as antimicrobial and hemolytic agents (Rehman et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If it shows promising biological activity, it could be studied for potential therapeutic applications.


properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-7-9-14(10-8-12)23-11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZHBPWBRQLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

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